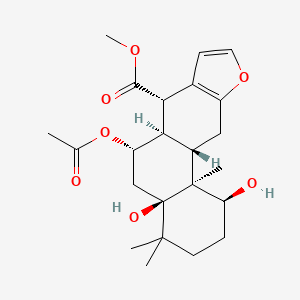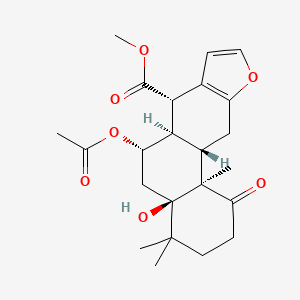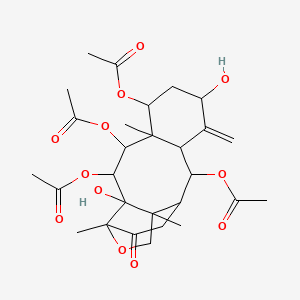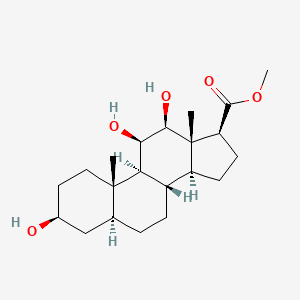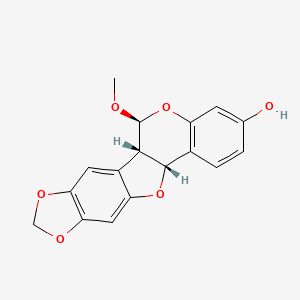
Sophoracarpan B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sophoracarpan B is a natural product primarily found in plants such as Neem (Sophora flavescens) and Chinese vetch (Lobelia chinensis) . It is a yellow crystalline compound with a bitter taste, having the molecular formula C22H18O6 and a molecular weight of 378.38 . This compound is known for its diverse biological activities, including antibacterial, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sophoracarpan B is typically extracted from plants like Neem or Chinese vetch. The extraction process involves using solvents such as alcohol or ether to extract the compound from the plant material. The extract is then purified through distillation, crystallization, and other purification techniques .
Industrial Production Methods: While there is limited information on large-scale industrial production methods for this compound, the extraction and purification processes used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing solvent extraction, distillation, and crystallization techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Sophoracarpan B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives with enhanced biological activity, while reduction can produce reduced forms with different pharmacological properties.
Scientific Research Applications
Sophoracarpan B has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on various biological processes, including cell signaling and gene expression.
Industry: Utilized as a natural antibacterial and antioxidant agent in various industrial applications.
Mechanism of Action
Sophoracarpan B exerts its effects by inhibiting protein kinases involved in tumor growth and cancer progression . It induces apoptosis, or programmed cell death, in various human cancer cell lines. The compound’s mechanism of action involves binding to specific molecular targets and pathways, disrupting cellular processes essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Sophoracarpan B is part of a group of compounds known as pterocarpans, which are characterized by their unique chemical structure and biological activities. Similar compounds include:
Sophoracarpan A: Another pterocarpan isolated from Sophora tomentosa L., with similar biological activities.
Wighteone (Erythrinin B): An isoflavonoid with comparable antibacterial and antioxidant properties.
Sophoraisoflavanone A: An isoflavonoid with notable anti-inflammatory effects.
L-Maackiain: An isoflavonoid known for its anticancer activity.
This compound stands out due to its potent anticancer activity and ability to inhibit specific protein kinases, making it a promising candidate for cancer treatment .
Properties
IUPAC Name |
(1S,12R,20S)-20-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-19-17-15-10-5-13-14(21-7-20-13)6-12(10)22-16(15)9-3-2-8(18)4-11(9)23-17/h2-6,15-18H,7H2,1H3/t15-,16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARRXUGKUYTIQH-ULQDDVLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
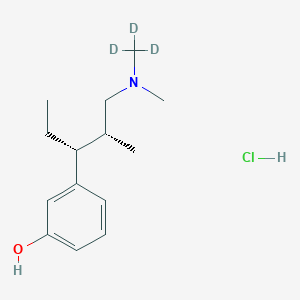
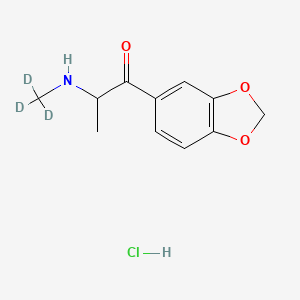
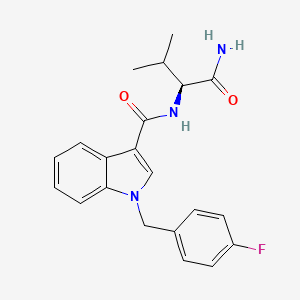
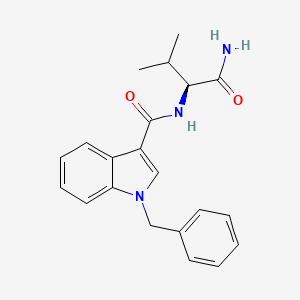
![(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B593442.png)
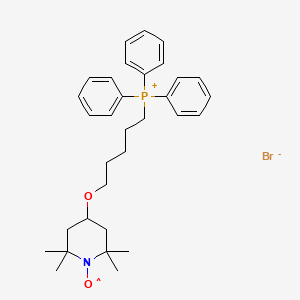
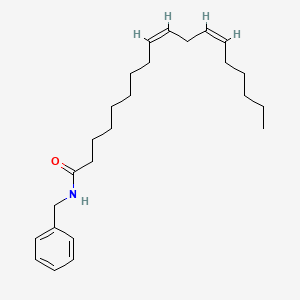
![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)
